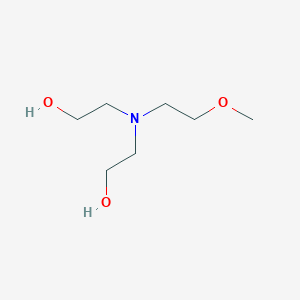
Methoxyethyldiethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyethyldiethanolamine is a useful research compound. Its molecular formula is C7H17NO3 and its molecular weight is 163.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Methoxyethyldiethanolamine is an alkanolamine characterized by its ether and amine functionalities. Its molecular structure allows it to participate in various chemical reactions, making it suitable for diverse applications.
Industrial Applications
a. Adhesives and Sealants
This compound is utilized as a curing agent in epoxy resins. Its ability to enhance adhesion properties makes it valuable in manufacturing adhesives and sealants used in construction and automotive industries. The compound facilitates cross-linking in epoxy formulations, improving mechanical strength and thermal stability.
b. Coatings
In coatings technology, this compound serves as an additive to improve the performance of paints and coatings. It enhances the durability and resistance of coatings against environmental factors, thereby extending the lifespan of coated surfaces.
Pharmaceutical Applications
a. Drug Formulation
This compound is investigated for its role in drug formulation, particularly as a solubilizing agent. Its ability to enhance the solubility of poorly soluble drugs can improve bioavailability, making it a candidate for pharmaceutical applications.
b. Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. Research indicates that it exhibits effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents for medical use.
Cosmetic Applications
a. Skin Care Products
The compound is also employed in cosmetic formulations, particularly in skin care products due to its moisturizing properties. This compound can improve skin hydration and texture, making it a desirable ingredient in lotions and creams.
b. Hair Care Formulations
In hair care products, this compound acts as a conditioning agent, enhancing hair texture and manageability. Its inclusion in shampoos and conditioners can lead to improved hair health.
Case Study 1: Epoxy Resin Curing Agent
A study published in Materials Sciences and Applications demonstrated the effectiveness of this compound as a curing agent for epoxy resins. The findings indicated that formulations containing this compound exhibited superior mechanical properties compared to those without it .
Case Study 2: Antimicrobial Activity
Research conducted at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results showed significant inhibition of bacterial growth, highlighting its potential as an active ingredient in antimicrobial formulations .
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Industrial | Adhesives and Sealants | Enhanced adhesion and mechanical strength |
| Coatings | Paints and Protective Coatings | Improved durability and environmental resistance |
| Pharmaceuticals | Drug Formulation | Increased solubility and bioavailability |
| Cosmetics | Skin Care Products | Moisturizing properties |
| Hair Care Formulations | Improved texture and manageability |
Propriétés
Formule moléculaire |
C7H17NO3 |
|---|---|
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(2-methoxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H17NO3/c1-11-7-4-8(2-5-9)3-6-10/h9-10H,2-7H2,1H3 |
Clé InChI |
LANTZOPUEMHZGG-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCO)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














